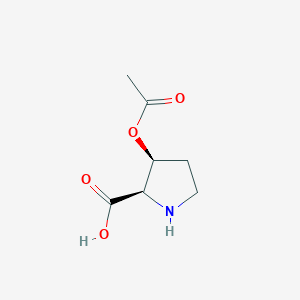
(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and it possesses both an acetoxy group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific three-dimensional arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For instance, the synthesis might begin with the preparation of a chiral intermediate, which is then subjected to various chemical transformations, including acetylation and carboxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. Enzymes such as epoxide hydrolases can be used to resolve racemic mixtures into their enantiomerically pure forms. Optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial to maximize yield and purity .
化学反応の分析
Types of Reactions
(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group into an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
作用機序
The mechanism by which (2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex and induce conformational changes in the target molecule .
類似化合物との比較
Similar Compounds
(2R,3S)-Isocitric Acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-Ethyl-3-phenylglycidate: Used in the synthesis of pharmaceuticals and has similar chiral properties.
Uniqueness
(2R,3S)-3-Acetoxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
特性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
(2R,3S)-3-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-3-8-6(5)7(10)11/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
InChIキー |
AVTGPDJUHZPBPY-NTSWFWBYSA-N |
異性体SMILES |
CC(=O)O[C@H]1CCN[C@H]1C(=O)O |
正規SMILES |
CC(=O)OC1CCNC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


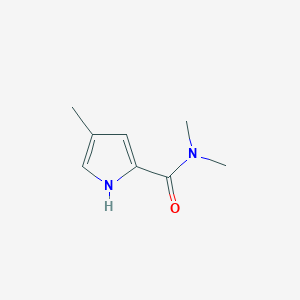
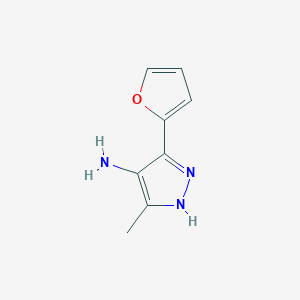
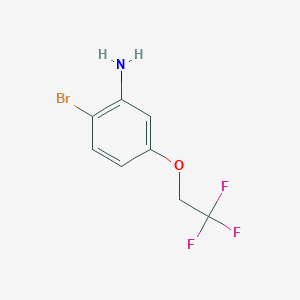
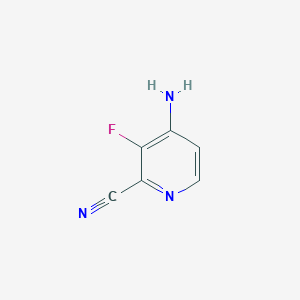
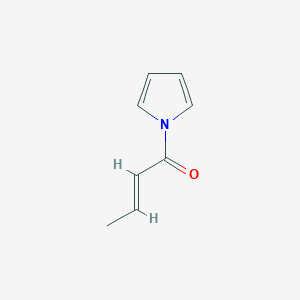
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)

![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
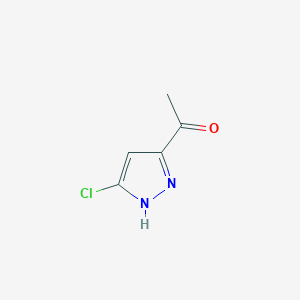
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)
![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)
